Telekin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Telekin is a naturally occurring eudesmane-type sesquiterpene lactone compound found in various medicinal plants, including Carpesium divaricatum and Telekia speciosa . It has garnered significant attention due to its potent antitumor and anti-inflammatory properties . This compound has been studied extensively for its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy .

Preparation Methods

Telekin can be synthesized through various methods, including the Michael addition reaction. In one study, a series of 13-amino derivatives of this compound were synthesized using this method . The reaction conditions involved the use of dimethylamine as a reagent, and the relative configurations of the derivatives were confirmed through single crystal X-ray diffraction . Industrial production methods for this compound typically involve extraction from natural sources, such as Carpesium divaricatum, followed by purification processes to isolate the compound .

Chemical Reactions Analysis

Telekin undergoes several types of chemical reactions, including Michael addition, oxidation, and reduction . The Michael addition reaction is commonly used to synthesize derivatives of this compound, where amines are added to the compound . Oxidation reactions can modify the functional groups of this compound, potentially enhancing its biological activity . Common reagents used in these reactions include dimethylamine for Michael addition and various oxidizing agents for oxidation reactions . The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit enhanced cytotoxic activity against cancer cells .

Scientific Research Applications

Telekin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a starting material for the synthesis of various derivatives with potential therapeutic applications . In biology, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the mitochondria-mediated pathway . In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other types of cancer . Additionally, this compound has demonstrated anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases . In industry, this compound is used in the development of new pharmaceuticals and as a research tool for studying the mechanisms of cancer cell proliferation and apoptosis.

Mechanism of Action

Telekin exerts its effects through several molecular targets and pathways. One of the primary mechanisms of action is the induction of apoptosis in cancer cells via the mitochondria-mediated pathway . This compound induces the loss of mitochondrial membrane potential, increases the levels of intracellular free calcium and reactive oxygen species, and activates caspase-9 and caspase-3 . Additionally, this compound has been shown to induce cell cycle arrest at the G2/M phase by activating the p38 MAPK signaling pathway . This pathway involves the phosphorylation of Cdc25A and Cdc2, leading to decreased levels of Cyclin B1 and ultimately resulting in cell cycle arrest .

Comparison with Similar Compounds

Telekin is unique among sesquiterpene lactones due to its potent antitumor and anti-inflammatory properties . Similar compounds include artemisinin, thapsigargin, and parthenolide, which also exhibit antitumor activity . this compound’s ability to induce apoptosis through the mitochondria-mediated pathway and its activation of the p38 MAPK signaling pathway distinguish it from these other compounds . Additionally, this compound’s derivatives, such as the 13-amino derivatives, have shown enhanced cytotoxic activity compared to this compound itself .

Biological Activity

Telekin is a naturally occurring eudesmane-type sesquiterpene lactone isolated from the plant Carpesium divaricatum, which has been traditionally used in Chinese medicine for its various therapeutic properties, including antipyretic, analgesic, vermifugic, and anti-inflammatory effects. Recent studies have highlighted its significant biological activity, particularly in cancer therapeutics.

This compound exhibits a range of biological activities, primarily focusing on its anti-cancer properties. Research indicates that it inhibits cell proliferation and induces apoptosis in various cancer cell lines, notably hepatocellular carcinoma (HCC) cells.

Anti-Proliferative Effects

In vitro studies have demonstrated that this compound significantly reduces the viability of HepG2 cells (human hepatocellular carcinoma) in a dose-dependent manner. Concentrations ranging from 3.75 to 30 μmol/L have been shown to effectively inhibit cell growth and induce apoptosis through several mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest, which is associated with increased phosphorylation of Cdc25A and Cdc2 while decreasing Cyclin B1 levels .

- Reactive Oxygen Species (ROS) Production : Treatment with this compound leads to elevated ROS levels, which are crucial for triggering apoptotic pathways .

- MAPK Pathway Activation : The compound activates the p38 MAPK pathway, as indicated by increased phosphorylation of p38 and MAPKAPK-2 in treated cells .

Apoptotic Mechanisms

The apoptotic effects of this compound are mediated through mitochondrial pathways. Key findings include:

- Loss of Mitochondrial Membrane Potential : this compound treatment results in mitochondrial dysfunction, characterized by the loss of membrane potential and subsequent release of cytochrome c into the cytosol.

- Caspase Activation : There is an increase in the activation of caspase-9 and caspase-3, which are critical mediators of apoptosis .

Cytotoxicity Profile

This compound has been shown to selectively target cancer cells while exhibiting low cytotoxicity towards normal hepatocytes. This selectivity makes it a promising candidate for further development as an anti-cancer agent.

Case Studies and Research Findings

Several studies have focused on the synthesis of this compound derivatives and their biological activities:

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

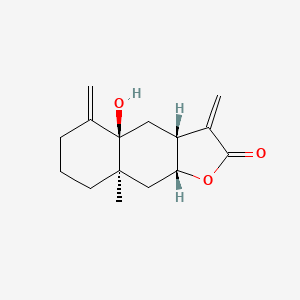

(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1 |

InChI Key |

LIDPBIULZNRIJE-QHSBEEBCSA-N |

SMILES |

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O |

Canonical SMILES |

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |

Synonyms |

telekin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.